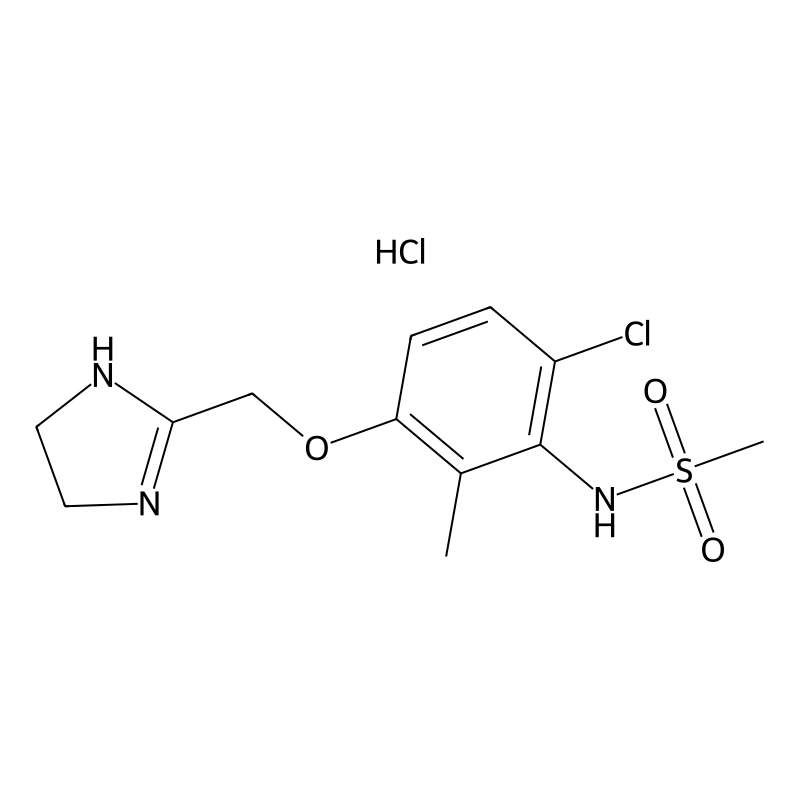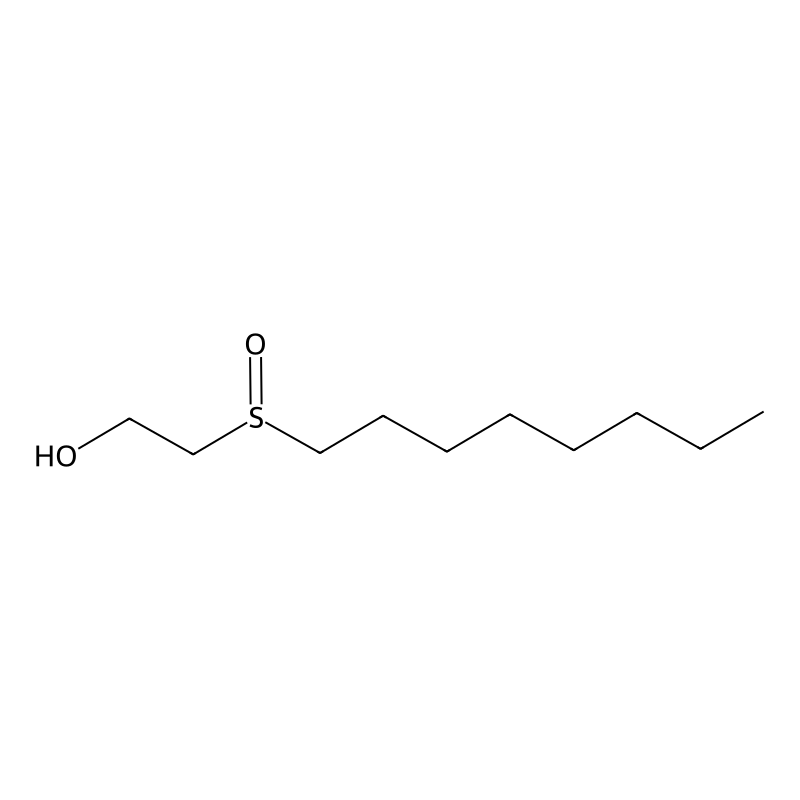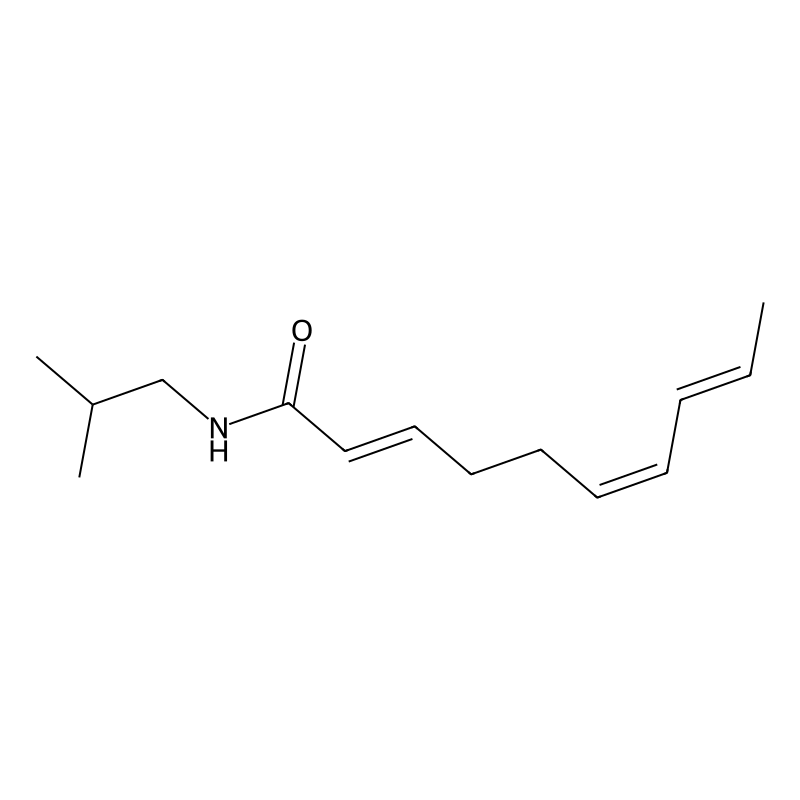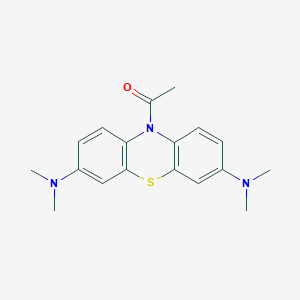3-Nitrobenzoyl chloride
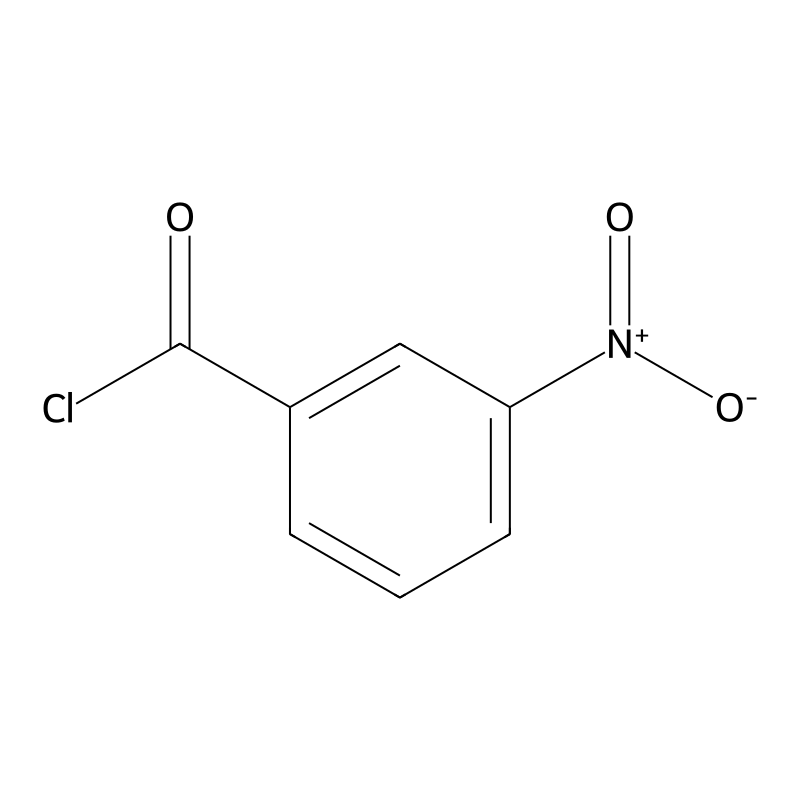
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Canonical SMILES
Synthesis of Organic Compounds:
-Nitrobenzoyl chloride is a valuable reagent in organic synthesis, particularly for the introduction of the 3-nitrobenzoyl group (-C6H4NO2-CO-) into various organic molecules. This group can serve several purposes:
- Protecting Groups: In organic synthesis, it is often necessary to protect certain functional groups while modifying others. 3-Nitrobenzoyl chloride can be used to acylate alcohols and amines, forming temporary protecting groups that can be easily removed later under specific conditions. This allows for selective modification of other functional groups in the molecule .
- Introduction of Nitro Functionality: The nitro group (-NO2) introduced by 3-nitrobenzoyl chloride can participate in various reactions, enabling further functionalization of the molecule. For example, the nitro group can be reduced to an amine group, allowing for the introduction of nitrogen-containing functionalities .
Preparation of Functional Materials:
-Nitrobenzoyl chloride can be used as a starting material for the synthesis of various functional materials, including:
- Liquid Crystals: By incorporating the 3-nitrobenzoyl group into specific molecules, researchers can design and synthesize liquid crystals with desired properties, such as specific melting points, viscosity, and optical behavior .
- Polymers: 3-Nitrobenzoyl chloride can be used as a building block in the synthesis of polymers with specific functionalities. The nitro group can be further modified to introduce various functionalities, influencing the properties of the resulting polymer .
3-Nitrobenzoyl chloride, also known as m-nitrobenzoyl chloride, has the chemical formula C₇H₄ClNO₃ and a molecular weight of 185.57 g/mol. It appears as a yellow to brown liquid that is unstable at room temperature and requires refrigeration for storage. This compound is known for its reactivity and is classified as moisture-sensitive, decomposing in the presence of water or alcohols .
3-Nitrobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe skin burns, eye damage, and respiratory irritation upon contact or inhalation [].
- Acute Toxicity: Studies suggest moderate to high acute toxicity upon oral and dermal exposure in animals [].
- Chronic Hazards: No data available on carcinogenicity or mutagenicity.
- Handling and Storage: Handle with appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator. Store in a cool, dry, and well-ventilated place away from light and moisture [].
- Nucleophilic Acyl Substitution: Reacts with alcohols to form esters.
- Formation of Amides: Can react with amines to yield amides.
- Reactivity with Bases: Incompatible with bases (including amines), strong oxidizing agents, and alcohols, which can lead to hazardous reactions .
In general, it can undergo hydrolysis to produce 3-nitrobenzoic acid when exposed to moisture.
3-Nitrobenzoyl chloride can be synthesized through several methods:
- From Nitrobenzoic Acid: A common method involves reacting p-nitrobenzoic acid with thionyl chloride. The reaction typically proceeds as follows:This method effectively converts the carboxylic acid into the corresponding acyl chloride .
- Alternative Synthesis: Other methods may involve Friedel-Crafts acylation using nitro-substituted aromatic compounds and acetyl chloride or related reagents.
3-Nitrobenzoyl chloride has various applications in:
- Organic Synthesis: Used as an acylating agent in the preparation of esters and amides.
- Pharmaceutical Industry: Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Chemical Research: Employed in laboratories for various synthetic pathways due to its reactive nature.
Several compounds share structural similarities with 3-nitrobenzoyl chloride. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Benzoyl Chloride | C₇H₅ClO | A simpler acyl chloride without a nitro group. |
| 4-Nitrobenzoyl Chloride | C₇H₄ClN O₃ | Similar reactivity but differs in position of nitro group. |
| 3-Nitrobenzoic Acid | C₇H₅N O₃ | The corresponding acid form; less reactive than the chloride. |
| 2-Nitrobenzoyl Chloride | C₇H₄ClN O₃ | Another positional isomer; exhibits different reactivity patterns. |
Uniqueness: The unique position of the nitro group in 3-nitrobenzoyl chloride affects its reactivity compared to other benzoyl chlorides, making it particularly useful in specific synthetic pathways where regioselectivity is crucial.
3-Nitrobenzoyl chloride, with the molecular formula C7H4ClNO3 and CAS registry number 121-90-4, exhibits distinctive physical and chemical characteristics that define its behavior in research applications. The compound presents as a brown low melting solid with a molecular weight of 185.56 to 185.57 grams per mole. Its structural configuration places the nitro group at the meta position relative to the benzoyl chloride moiety, creating a compound with enhanced electrophilic reactivity compared to unsubstituted benzoyl chloride derivatives.
The physical properties of 3-nitrobenzoyl chloride reflect its aromatic nature and functional group characteristics. The compound demonstrates a melting point range of 30 to 35 degrees Celsius, with most sources specifically citing 31 to 34 degrees Celsius. The boiling point occurs at 275 to 278 degrees Celsius under standard atmospheric pressure conditions. The density of the compound measures 1.42 grams per cubic centimeter at 20 degrees Celsius, indicating a relatively dense organic compound structure.
Solubility characteristics reveal the compound's compatibility with organic solvents while demonstrating instability in aqueous environments. 3-Nitrobenzoyl chloride shows good solubility in ether, benzene, and toluene, making it suitable for organic synthesis applications. However, the compound decomposes in water, which is characteristic behavior for acyl chlorides due to hydrolysis reactions. This decomposition in aqueous media necessitates careful handling and storage under anhydrous conditions for research applications.
Spectroscopic Properties and Analytical Characteristics
The compound exhibits characteristic spectroscopic signatures that facilitate its identification and analysis in research settings. Infrared spectroscopy reveals key absorption bands that reflect the presence of both the carbonyl and nitro functional groups. The carbonyl stretch appears near 1760 wavenumbers, while the nitro group displays asymmetric and symmetric stretching vibrations characteristic of aromatic nitro compounds. Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton nuclear magnetic resonance showing distinctive aromatic proton signals and carbon-13 nuclear magnetic resonance revealing the carbonyl carbon resonance near 170 parts per million.
Mass spectrometry analysis confirms the molecular ion peak and fragmentation patterns consistent with the proposed structure. Gas chromatography-mass spectrometry techniques have proven effective for both qualitative identification and quantitative analysis of the compound in research applications. These analytical methods collectively provide researchers with robust tools for compound characterization and purity assessment in synthetic applications.
Significance in Organic Synthesis Methodology
3-Nitrobenzoyl chloride occupies a pivotal position in organic synthesis methodology due to its exceptional reactivity and versatility as an acylating agent [23]. The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, demonstrating its fundamental importance in medicinal chemistry applications [11]. Its utility extends beyond simple acylation reactions to encompass complex multi-step synthetic sequences.
The synthetic significance of 3-nitrobenzoyl chloride is exemplified in its application for preparing carbocyclic potential minor groove binders [1]. Research has demonstrated its effectiveness in synthesizing compounds using aliphatic alpha-omega-diamines with three, four, and five methylene fragments [1]. These synthetic applications highlight the compound's ability to participate in sophisticated molecular architectures relevant to drug discovery and development.
In nucleophilic acyl substitution reactions, 3-nitrobenzoyl chloride exhibits enhanced reactivity compared to its non-nitro counterparts [16]. The meta-positioned nitro group activates the carbonyl carbon through inductive electron withdrawal, facilitating nucleophilic attack and subsequent substitution reactions [17]. This enhanced reactivity makes the compound particularly valuable for reactions with less nucleophilic substrates that might be unreactive toward standard acyl chlorides.
The compound's methodology significance extends to ester formation reactions with alcohols and phenols [16]. These esterification reactions proceed readily under mild conditions, often requiring only the presence of a base such as triethylamine to neutralize the hydrogen chloride byproduct [16]. The efficiency of these transformations has made 3-nitrobenzoyl chloride a preferred reagent for introducing nitrobenzoyl protecting groups in synthetic sequences.
Amide formation represents another critical application of 3-nitrobenzoyl chloride in synthetic methodology [16]. The compound readily reacts with ammonia and primary amines to form the corresponding amides, with the reaction proceeding through the characteristic addition-elimination mechanism of acyl chlorides [16]. These amidation reactions are particularly valuable in peptide synthesis and the preparation of bioactive compounds.
The following table summarizes the key physical and chemical properties that contribute to its synthetic utility:
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₇H₄ClNO₃ | [2] [3] [4] |
| Molecular Weight | 185.56-185.563 g/mol | [2] [3] [4] |
| Melting Point | 27-35°C (31-34°C most commonly reported) | [2] [4] [6] |
| Boiling Point | 275-278°C (decomposition) | [2] [4] [6] |
| Density | 1.42 g/cm³ (at 20°C) | [2] [4] |
| Solubility | Soluble in ether, benzene, toluene; reacts with water | [2] |
Advanced synthetic applications include the preparation of heterocyclic compounds and complex molecular frameworks [28]. Research has demonstrated the compound's utility in synthesizing carbacylamidophosphate-based rare earth complexes, where it serves as a key building block for luminescent materials [28]. These applications underscore the compound's versatility beyond traditional organic synthesis into materials science and coordination chemistry.
Position in Acyl Halide Chemistry
3-Nitrobenzoyl chloride occupies a distinctive position within the broader classification of acyl halides, representing a specialized subset of aromatic acyl chlorides with enhanced reactivity characteristics [15] [41]. Acyl halides, defined as organic compounds containing the functional group -C(=O)X where X represents a halogen atom, constitute one of the most reactive classes of organic compounds [15] [41]. Within this classification, 3-nitrobenzoyl chloride exemplifies the influence of electron-withdrawing substituents on acyl halide reactivity.
The compound belongs to the aromatic acyl chloride subfamily, which differs significantly from aliphatic acyl chlorides in both preparation methods and reactivity patterns [15]. While aliphatic acyl chlorides are typically prepared through direct chlorination or reaction with chlorinating agents, aromatic acyl chlorides like 3-nitrobenzoyl chloride require more specialized synthetic approaches [46]. The aromatic ring system provides stability while the nitro substituent modulates the electronic properties of the acyl chloride functionality.
Comparative analysis with other benzoyl chloride derivatives reveals the unique position of the meta-nitro substitution pattern . The ortho-positioned 2-nitrobenzoyl chloride exhibits different reactivity due to steric hindrance and intramolecular interactions, while the para-positioned 4-nitrobenzoyl chloride shows electronic effects similar to but distinct from the meta isomer . The meta-positioning in 3-nitrobenzoyl chloride provides optimal electronic activation without significant steric interference.
The reactivity hierarchy within acyl halides places 3-nitrobenzoyl chloride among the more reactive members due to the electron-withdrawing nitro group [18]. This enhanced reactivity manifests in faster hydrolysis rates, more facile nucleophilic substitution reactions, and greater tendency toward moisture sensitivity compared to unsubstituted benzoyl chloride [18]. The compound's position in this reactivity series makes it particularly valuable for reactions requiring high electrophilicity.
Structural classification within acyl halide chemistry considers both the halogen identity and the nature of the acyl group [20]. 3-Nitrobenzoyl chloride represents the chloride variant, which is generally preferred over bromides and iodides due to synthetic accessibility and cost considerations [20]. The chloride functionality provides optimal balance between reactivity and stability for most synthetic applications.
The following table presents synthesis methods that reflect the compound's position within acyl halide preparation methodology:
| Method | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Thionyl Chloride Method | 3-Nitrobenzoic acid + SOCl₂ + DMF (catalyst) | Reflux, 3-12 hours | 98-100% | [24] |
| Phosphorus Pentachloride Method | 3-Nitrobenzoic acid + PCl₅ | Anhydrous conditions | Variable | [16] [21] |
| Phase Transfer Catalysis | 3-Nitrobenzoic acid + SOCl₂ + Pyridine | 90°C, 12 hours, 0.01-0.5% catalyst | >98.0% | [12] |
| Oxalyl Chloride Method | 3-Nitrobenzoic acid + (COCl)₂ | Anhydrous conditions | High | [16] |
The mechanistic behavior of 3-nitrobenzoyl chloride follows the general nucleophilic acyl substitution pathway characteristic of acyl halides [44]. The reaction proceeds through a tetrahedral intermediate formed upon nucleophilic attack at the carbonyl carbon, followed by elimination of the chloride leaving group [44]. The nitro substituent accelerates this process by stabilizing the positive charge development during the transition state.
Chemical classification systems position 3-nitrobenzoyl chloride as a derivative of both benzoic acid and hydrogen chloride, emphasizing its dual character as both an aromatic compound and a reactive halide [43]. This classification influences regulatory considerations, storage requirements, and handling protocols in laboratory and industrial settings [43]. The compound's position within hazard classification systems reflects its corrosive nature and high reactivity toward nucleophiles.
3-Nitrobenzoyl chloride undergoes nucleophilic acyl substitution reactions following the classical addition-elimination mechanism characteristic of acyl chlorides [1] [2]. The reaction proceeds through a tetrahedral intermediate that forms when nucleophiles attack the electrophilic carbonyl carbon [3] [4].
The general mechanism involves two distinct steps:
Step 1: Nucleophilic Attack (Addition)
The nucleophile attacks the carbonyl carbon of 3-nitrobenzoyl chloride, forming a tetrahedral intermediate. The carbon atom in the carbonyl group is highly electrophilic due to the combined electron-withdrawing effects of both the chlorine atom and the nitro group at the meta position [5] [6].
Step 2: Leaving Group Departure (Elimination)
The tetrahedral intermediate collapses, expelling the chloride ion as the leaving group and reforming the carbonyl bond. This step is typically followed by proton transfer to neutralize any charged species [3] [4].
The rate-determining step in most nucleophilic acyl substitution reactions of 3-nitrobenzoyl chloride is the initial nucleophilic attack, as the formation of the tetrahedral intermediate involves breaking the strong carbon-oxygen double bond [3] [4].
Electronic Effects of the Nitro Group
The nitro group at the meta position significantly influences the reaction kinetics of 3-nitrobenzoyl chloride. As a strong electron-withdrawing group, the nitro group increases the electrophilicity of the carbonyl carbon through both inductive and resonance effects [7] [8].
The inductive effect operates through the sigma bond framework, with the highly electronegative nitrogen and oxygen atoms of the nitro group pulling electron density away from the aromatic ring and consequently from the carbonyl carbon [7]. The resonance effect involves delocalization of electrons through the pi system, though this effect is less pronounced at the meta position compared to ortho or para positions [9] [7].
This enhanced electrophilicity makes 3-nitrobenzoyl chloride more reactive toward nucleophiles than benzoyl chloride, but the reaction rate is still moderated compared to more reactive acyl chlorides like acetyl chloride [8] [10].
Hydrolysis Kinetics
The hydrolysis of 3-nitrobenzoyl chloride with water follows the nucleophilic acyl substitution mechanism, producing 3-nitrobenzoic acid and hydrogen chloride [2] [6]:
3-Nitrobenzoyl chloride + H₂O → 3-Nitrobenzoic acid + HCl
Water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The reaction is exothermic and proceeds readily at room temperature, though it is slower than the hydrolysis of aliphatic acyl chlorides due to the stabilizing effect of the aromatic ring [2] [6].
The kinetic profile shows that benzoyl chlorides with electron-withdrawing groups like nitro tend to follow an associative mechanism where the rate-determining step is the formation of the tetrahedral intermediate [11]. This contrasts with electron-donating substituents, which favor a dissociative mechanism [11].
Reaction with Alcohols and Amines
3-Nitrobenzoyl chloride reacts with alcohols to form esters and with amines to form amides through the same addition-elimination mechanism [13]. The reaction with alcohols typically requires mild heating and may be catalyzed by pyridine to neutralize the hydrogen chloride produced [13] [14].
With Alcohols:
3-Nitrobenzoyl chloride + ROH → 3-Nitrobenzoate ester + HCl
With Amines:
3-Nitrobenzoyl chloride + RNH₂ → 3-Nitrobenzamide + HCl
The reactivity order with different nucleophiles follows the typical pattern: amines > alcohols > water, reflecting the relative nucleophilicity of these species [13].
Thermal Stability and Decomposition
Unlike its ortho isomer, 3-nitrobenzoyl chloride exhibits relatively good thermal stability. The 2-nitrobenzoyl chloride isomer undergoes violent thermal decomposition at temperatures as low as 147-150°C, with heat of decomposition values ranging from -90 to -215 kJ/mol depending on heating conditions [15] [16].
The thermal decomposition mechanism of ortho-nitrobenzoyl chlorides involves complex multi-step processes leading to polymer formation, gas evolution, and significant heat release [17] [16]. The decomposition is condition-dependent, with factors such as heating rate, temperature, and the presence of catalysts like iron significantly affecting the reaction pathway [15] [18].
The activation energies for thermal decomposition of nitrobenzoic acid isomers show that the meta isomer (203.43 kJ/mol) has the highest thermal stability, followed by the para isomer (157.00 kJ/mol) and the ortho isomer (131.31 kJ/mol) [19] [20]. This trend reflects the relative stability of the different substitution patterns.
Kinetic Parameters and Rate Constants
The reaction kinetics of 3-nitrobenzoyl chloride are influenced by several factors:
Temperature Dependence: The reaction rates increase with temperature following the Arrhenius equation, with typical activation energies for nucleophilic acyl substitution reactions ranging from 40-80 kJ/mol [21] [11].
Solvent Effects: The reaction rates are significantly affected by solvent polarity and hydrogen bonding capacity. Polar protic solvents generally accelerate the reaction by stabilizing the tetrahedral intermediate [21] [11].
Nucleophile Concentration: The reaction follows second-order kinetics, being first-order in both the acyl chloride and the nucleophile under typical conditions [21] [11].
Mechanistic Variations
Recent studies have suggested that the mechanism of acyl chloride reactions may involve variations from the classical addition-elimination pathway. Some evidence points to SN2-like mechanisms or ionization pathways under certain conditions, particularly in protic solvents [22] [23].
The tetrahedral intermediate has been directly detected in some cases using advanced spectroscopic techniques, confirming its existence as a discrete species rather than just a transition state [23]. However, the lifetime of this intermediate is extremely short, making it difficult to isolate under normal conditions [22] [23].
Physical Description
XLogP3
Boiling Point
276.5 °C
Flash Point
Vapor Density
Melting Point
36.0 °C
GHS Hazard Statements
H311 (91.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (86.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Acute Toxic
